1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene
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Overview
Description
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethyl-1-methylenepropyl group and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-dimethyl-1-methylenepropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo hydrogenation to reduce the double bond in the alkyl side chain.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated alkylbenzene derivatives.
Scientific Research Applications
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets due to its electronegativity and ability to form strong hydrogen bonds. The alkyl side chain can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-4-methoxy-
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-4-methyl-
Uniqueness
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene is unique due to the presence of the fluorine atom at the 3-position, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
146558-44-3 |
---|---|
Molecular Formula |
C12H15F |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H15F/c1-9(12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1H2,2-4H3 |
InChI Key |
AGFFWVOXOGOEID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
146558-44-3 | |
Synonyms |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- |
Origin of Product |
United States |
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